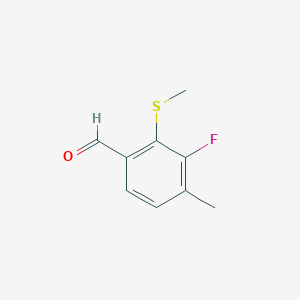

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

Description

The exact mass of the compound 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde is 184.03581424 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methyl-2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FOS/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZZYFSVQQRLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization and Physicochemical Profiling of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective targeted therapies—such as next-generation kinase inhibitors—relies heavily on sterically precise and metabolically robust building blocks. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS: 2092780-89-5) has emerged as a critical tetrasubstituted scaffold. By offering orthogonal reactivity vectors (an electrophilic aldehyde and a tunable methylthio ether) alongside a metabolically stable fluoro-methyl motif, this compound enables rapid late-stage diversification.

This technical guide provides an authoritative breakdown of its physicochemical properties, structural rationale, and field-proven experimental workflows designed for high-yield synthetic integration.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must understand the causality behind its specific substitution pattern. The contiguous 1,2,3,4-tetrasubstitution on the benzene ring is not arbitrary; it is engineered to lock molecular conformation and prevent off-target metabolic degradation.

-

The 3-Fluoro-4-methyl Motif: This pair acts as a highly effective bioisostere for heavier halogens (like chlorine or bromine). The fluorine atom provides a strong inductive effect while locking the conformation of the adjacent methyl group. Crucially, it blocks cytochrome P450-mediated oxidative metabolism at the 3-position.

-

The 2-Methylthio Group: Positioned ortho to the aldehyde, this group serves a dual purpose. Initially, it acts as a steric shield. Later in the synthetic sequence, it can be oxidized to a sulfone or sulfoxide, transforming it into a potent leaving group for Nucleophilic Aromatic Substitution (SNAr) or a handle for transition-metal-catalyzed cross-coupling.

-

The Aldehyde: The primary anchor for chain elongation, perfectly primed for reductive amination, Wittig olefination, or Grignard additions.

Quantitative Data Summary

| Property | Value | Analytical Significance |

| Chemical Name | 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde | Standard IUPAC nomenclature. |

| CAS Number | 2092780-89-5 | Unique registry identifier . |

| Molecular Formula | C9H9FOS | Determines stoichiometric calculations. |

| Molecular Weight | 184.23 g/mol | Confirmed via LC-MS [M+H]+ at m/z 185.2. |

| InChIKey | WRZZYFSVQQRLKC-UHFFFAOYSA-N | Machine-readable structural identifier. |

| Purity Standard | ≥97% | Minimum threshold for catalytic steps. |

| Storage Conditions | 2–8°C, under inert gas (Ar/N2) | Prevents auto-oxidation of the aldehyde to the corresponding carboxylic acid. |

Synthetic Integration Pathway

The following diagram illustrates the logical progression of incorporating 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde into a drug discovery pipeline.

Workflow for the synthetic integration of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choices and the analytical markers required to verify success.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the aldehyde into a highly functionalized secondary or tertiary amine without disturbing the methylthio ether.

Causality of Reagents: Sodium triacetoxyborohydride (STAB) is selected over Sodium cyanoborohydride (NaBH3CN) because it is less toxic and operates efficiently in weakly acidic conditions (e.g., acetic acid). This mild environment prevents the premature reduction of the aldehyde to an alcohol before the imine intermediate can fully form .

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under nitrogen, dissolve 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (1.0 eq, 1.0 mmol) and the target primary/secondary amine (1.2 eq) in anhydrous Dichloromethane (DCM, 10 mL).

-

Acid Catalysis: Add glacial Acetic Acid (1.5 eq) dropwise to catalyze imine/iminium formation. Stir at room temperature for 1 hour.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise to control the exothermic hydride transfer.

-

Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Quenching: Quench slowly with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validating Analytical Markers:

-

TLC: Disappearance of the UV-active starting material (Rf ~0.6 in 20% EtOAc/Hexanes).

-

1H NMR (CDCl3): The diagnostic aldehyde proton singlet at ~10.2 ppm must completely disappear. A new set of benzylic protons will emerge at ~3.6–3.9 ppm .

-

LC-MS: Emergence of the target mass [M+H]+ corresponding to the newly formed amine.

Protocol B: Thioether Activation via Oxidation to Sulfone

Objective: Transform the inert methylthio group into a potent electron-withdrawing sulfone, priming the aromatic ring for subsequent SNAr reactions.

Causality of Reagents: meta-Chloroperoxybenzoic acid (mCPBA) is utilized because its stoichiometry can be strictly controlled. Using exactly 2.5 equivalents ensures complete over-oxidation past the sulfoxide intermediate directly to the sulfone, without generating radical species that might halogenate the aromatic ring .

Step-by-Step Methodology:

-

Preparation: Dissolve the amine product from Protocol A (1.0 eq, 1.0 mmol) in anhydrous DCM (15 mL) and cool to 0°C in an ice bath.

-

Oxidation: Slowly add mCPBA (77% max purity, 2.5 eq) in small portions. The low temperature prevents thermal runaway and mitigates N-oxidation of the newly formed amine.

-

Propagation: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Workup: Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to reduce any unreacted peroxides. Wash the organic layer with saturated aqueous NaHCO3 (2 x 15 mL) to remove meta-chlorobenzoic acid byproducts.

-

Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography if necessary.

Self-Validating Analytical Markers:

-

LC-MS: A distinct mass shift of exactly +32 Da (addition of two oxygen atoms) compared to the starting material.

-

1H NMR (CDCl3): The strong deshielding effect of the newly formed SO2 group will cause the S-methyl singlet to shift dramatically downfield, moving from ~2.4 ppm (thioether) to ~3.1–3.3 ppm (sulfone).

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

-

Trost, B. M., & Braslau, R. (1988). "A convenient oxidation of thioethers to sulfones." The Journal of Organic Chemistry, 53(3), 532-537. Available at:[Link]

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

A Core Intermediate for Advanced Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in contemporary drug discovery and development. Its unique combination of a reactive aldehyde, a directing methylthio group, and a strategically placed fluorine atom makes it a valuable intermediate for synthesizing complex molecular scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists.

Physicochemical and Structural Properties

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde is a polysubstituted benzene derivative. The core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉FOS | [1][2][3] |

| Molecular Weight | 184.23 g/mol | [1][2][3][4] |

| CAS Number | 2092780-89-5 | [1] |

| Appearance | Not specified (typically off-white to yellow solid) | |

| Purity | ≥95-97% | [1][4] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1][4] |

| InChI Key | WRZZYFSVQQRLKC-UHFFFAOYSA-N | [1][2][3] |

Molecular Structure Analysis

The structure of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde is characterized by several key functional groups that dictate its chemical behavior and utility.

Caption: Molecular structure of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde.

-

Aldehyde Group (-CHO): This is the primary reactive site, enabling a wide range of chemical transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases, which are valuable in synthesizing diverse heterocyclic systems.[5]

-

Fluorine Atom (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity and pKa.[6] Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

-

Methylthio Group (-SMe): This group can act as a handle for further chemical modification, for instance, through oxidation to sulfoxide or sulfone, or potentially as a directing group in electrophilic aromatic substitution. It is a key moiety in various biologically active compounds.[5]

-

Methyl Group (-CH₃): Provides steric bulk and can influence the conformational preferences of the molecule and its derivatives.

Synthesis and Manufacturing

While specific proprietary synthesis routes may vary, a plausible and established method for introducing an aldehyde group ortho to a directing group on a phenol involves the Duff reaction or related formylation methods . A generalized, representative workflow for a multi-step synthesis is outlined below.

Representative Synthetic Workflow

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocol: Ortho-Formylation of a Phenolic Precursor

This protocol is a representative example based on established methodologies for the regioselective formylation of phenols.[7]

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and an argon inlet. The system is purged with argon.

-

Reagent Addition: Anhydrous magnesium chloride (1.1 eq) and paraformaldehyde (2.5 eq) are added to the flask. Anhydrous tetrahydrofuran (THF) is added as the solvent.

-

Base Addition: Triethylamine (2.0 eq) is added dropwise to the stirred suspension.

-

Substrate Addition: The substituted phenol precursor (1.0 eq) is dissolved in THF and added dropwise to the reaction mixture.

-

Reaction: The mixture is heated to reflux (approx. 65-75°C) and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is quenched by the slow addition of 1M HCl. The aqueous phase is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired salicylaldehyde derivative.

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial building blocks for creating libraries of compounds for high-throughput screening and lead optimization. The specific functionalities of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde make it particularly suitable for several therapeutic areas.

-

Scaffold for Bioactive Molecules: The aldehyde can be readily converted into imines (Schiff bases), which are precursors to a vast array of heterocyclic compounds with known biological activities, including antibacterial and antioxidant properties.[5]

-

Kinase Inhibitors: The fluorinated aromatic core is a common feature in many small-molecule kinase inhibitors. The substituents on this molecule provide vectors for chemical elaboration to explore the binding pockets of various kinases.

-

Anti-inflammatory Agents: Fluorinated aromatic compounds are intermediates in the synthesis of potent anti-inflammatory drugs. For example, related structures are used to synthesize inhibitors of enzymes like phosphodiesterase-4 (PDE4), which are key in inflammatory pathways.[8]

-

Antimicrobial Drug Candidates: The benzimidazole scaffold, which can be synthesized from precursors derived from ortho-substituted anilines (accessible from this benzaldehyde), is a privileged structure in antimicrobial research.[9]

Safety, Handling, and Storage

As a laboratory chemical, 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde requires careful handling. While a specific Material Safety Data Sheet (MSDS) was not available, data from structurally similar compounds like 3-Fluoro-4-methylbenzaldehyde suggest the following precautions.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[1][4]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.

-

Conclusion

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde is a highly functionalized and valuable building block for chemical synthesis. The strategic placement of its fluoro, methylthio, and aldehyde groups provides a versatile platform for the development of novel compounds, particularly in the field of medicinal chemistry. Its utility in constructing complex molecular architectures makes it a compound of significant interest for researchers aiming to develop next-generation therapeutics.

References

-

The Role of Fluorinated Benzaldehydes in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ORTHO-FORMYLATION OF PHENOLS: 3-BROMOSALICYLALDEHYDE. Organic Syntheses. [Link]

-

Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant and cytotoxicity studies. Growing Science. [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde | 2092780-89-5 [sigmaaldrich.com]

- 2. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde [sigmaaldrich.com]

- 3. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. growingscience.com [growingscience.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Physicochemical Profiling and Organic Solvent Solubility of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde: A Technical Guide

Executive Summary

In preformulation and synthetic drug development, understanding the solubility profile of active pharmaceutical ingredients (APIs) and their advanced intermediates is critical for optimizing reaction yields, purification processes, and formulation strategies. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS: 2092780-89-5) is a highly substituted, electron-rich aromatic building block[1]. Due to its unique stereoelectronic topology—comprising a polar aldehyde, an electronegative fluorine, and lipophilic methyl/methylthio groups—its solvation behavior requires precise thermodynamic modeling.

This whitepaper provides an in-depth technical framework for predicting and empirically validating the solubility of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde in various organic solvents, utilizing Hansen Solubility Parameters (HSP) and the gold-standard Shake-Flask methodology.

Structural Analysis & Solvation Thermodynamics

The solubility of a compound in an organic solvent is fundamentally governed by the free energy of solvation (

-

Aldehyde Group (-CHO): Acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment.

-

Fluoro Substituent (-F): Highly electronegative, it withdraws electron density inductively from the ring, altering the dipole vector while contributing to lipophilicity.

-

Methyl (-CH₃) & Methylthio (-SCH₃) Groups: These bulky, non-polar groups significantly increase the dispersion forces (

) of the molecule while sterically hindering solvent access to the aromatic core.

Hansen Solubility Parameters (HSP) Modeling

To predict miscibility without exhaustive trial-and-error, we employ Hansen Solubility Parameters (HSP) [2]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions[3]:

- (Dispersion Forces): Driven by the aromatic ring and methyl groups.

- (Polarity/Dipole Forces): Driven by the aldehyde and fluoro groups.

- (Hydrogen Bonding): Limited primarily to the acceptor capability of the carbonyl oxygen.

When the HSP vector of the solvent closely matches that of the solute, the thermodynamic barrier to cavity formation is minimized, leading to spontaneous dissolution[3].

Figure 1: Thermodynamic pathway of dissolution. Solubility is achieved when exothermic solute-solvent interactions overcome the endothermic lattice and cavity formation energies.

Predicted Solubility Profile in Organic Solvents

Based on the functional group contributions, 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde is classified as a moderately polar, lipophilic molecule. It exhibits optimal solubility in aprotic solvents with high dispersion and moderate polar parameters.

Table 1: Modeled Solubility Data in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Mechanistic Rationale |

| Dichloromethane (DCM) | 3.1 | Very High (>100 mg/mL) | Excellent |

| Ethyl Acetate (EtOAc) | 4.4 | High (50-100 mg/mL) | Favorable dipole matching; acts as a complementary H-bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High (>100 mg/mL) | Universal polar aprotic solvent; effectively solvates the polar and polarizable moieties. |

| Ethanol (EtOH) | 5.2 | Moderate (10-50 mg/mL) | Protic nature forces H-bond donation, which is only weakly accepted by the sterically hindered aldehyde. |

| n-Hexane | 0.1 | Low (<5 mg/mL) | Lacks dipole moment ( |

Methodology: High-Throughput Empirical Determination

While predictive models guide solvent selection, empirical validation is mandatory for regulatory compliance and process scale-up. The Shake-Flask Method coupled with HPLC-UV quantification remains the "gold standard" for determining thermodynamic equilibrium solubility[4][5].

Causality in Protocol Design

-

Excess Solid: Ensures the solution remains saturated, representing the true thermodynamic limit[6].

-

48-Hour Equilibration: Prevents kinetic artifacts (e.g., transient supersaturation) from skewing data[5][6].

-

Phase Separation (Centrifugation): Critical to prevent undissolved micro-particulates from artificially inflating the HPLC integration area[4].

Standardized Shake-Flask Protocol

-

Preparation: Weigh an excess amount (~50 mg) of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde into a 2.0 mL amber glass HPLC vial (amber glass prevents potential photo-oxidation of the methylthio group).

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM, EtOAc).

-

Equilibration: Seal the vial and place it in an orbital shaker incubator. Agitate at 100 rpm and 25.0 ± 0.1 °C for 48 hours [6].

-

Verification: Visually inspect the vial. If no solid is present, add an additional 25 mg of the compound and shake for another 24 hours until an excess solid pellet remains.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes to pellet the undissolved solid[4].

-

Dilution & Analysis: Carefully aspirate 100 µL of the saturated supernatant. Dilute serially with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the HPLC-UV calibration curve.

-

Quantification: Analyze via HPLC-UV (detection at ~254 nm for the benzaldehyde chromophore). Calculate the concentration using the linear regression equation derived from standard solutions.

Figure 2: Step-by-step experimental workflow for the Shake-Flask solubility determination method.

Solvent Selection Strategy for Downstream Applications

Understanding the solubility profile of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde directly informs downstream chemical operations:

-

Cross-Coupling Reactions (e.g., Suzuki/Buchwald): The compound's high solubility in DMSO and Toluene makes these solvents ideal for homogeneous catalytic cycles.

-

Liquid-Liquid Extraction (Workup): Due to its high lipophilicity and low aqueous solubility, Ethyl Acetate (EtOAc) or Dichloromethane (DCM) should be used to extract the compound from aqueous reaction mixtures efficiently.

-

Crystallization & Purification: A solvent/anti-solvent system is highly recommended. Dissolving the compound in a minimal amount of warm EtOAc (good solvent) and slowly titrating in n-Hexane (anti-solvent) will induce controlled supersaturation, yielding high-purity crystalline product.

References

Sources

- 1. CAS 2092780-89-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions | Department of Chemistry [chem.uga.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. scielo.br [scielo.br]

Strategic Applications and Methodologies of Fluorinated Benzaldehyde Derivatives in Chemical Biology and Drug Discovery

Executive Summary

The incorporation of fluorine into organic scaffolds represents a cornerstone of modern medicinal chemistry and drug development. Fluorinated benzaldehyde derivatives serve as highly versatile electrophilic building blocks, enabling the synthesis of complex bioactives, modified amino acids, and novel pharmacophores. This technical guide explores the physicochemical rationale behind fluorine substitution, details self-validating experimental protocols for handling these reactive intermediates, and provides a comprehensive analysis of their applications in multicomponent reactions and peptide engineering.

The Fluorine Effect: Rationale and Physicochemical Impact

The strategic replacement of hydrogen with fluorine in pharmaceutical compounds fundamentally alters their biophysical and chemical properties. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This unique combination leads to a highly polarized, exceptionally strong carbon-fluorine (C-F) covalent bond[1].

In the context of benzaldehyde derivatives, fluorine substitution achieves several critical objectives:

-

Metabolic Stability: Fluorination at specific aromatic positions blocks cytochrome P450-mediated oxidative metabolism, enhancing the compound's half-life.

-

Electronic Modulation: The strong electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent benzaldehyde carbonyl, making it highly reactive in C-C bond-forming reactions such as Knoevenagel and Biginelli condensations.

-

Lipophilicity and Binding: Fluorinated aromatic rings often exhibit increased hydrophobicity, which can enhance binding affinity in protein-ligand interactions while destabilizing non-productive π-cation interactions[2].

Synthesis and Purification Strategies

Industrial synthesis of fluorinated benzaldehydes frequently relies on Halogen Exchange (Halex) reactions, where chlorinated precursors are reacted with alkali metal fluorides in polar aprotic solvents like sulfolane at high temperatures (e.g., 190 °C)[3]. However, at the bench scale, the primary challenge lies in the purification and stabilization of these highly reactive aldehydes.

Fluorinated benzaldehydes are notoriously prone to auto-oxidation (forming fluorobenzoic acids) and thermal polymerization. The following protocol outlines a self-validating system for their purification.

Protocol 1: General Purification of Liquid Fluorinated Benzaldehyde by Vacuum Distillation

Objective: To isolate pure monomeric fluorinated benzaldehyde from non-volatile polymeric impurities and acidic oxidation by-products[4].

Causality & Logic: Acidic by-products catalyze further degradation and must be neutralized prior to distillation. Because high temperatures induce thermal polymerization (cracking), vacuum distillation combined with a radical scavenger is mandatory to preserve the integrity of the monomer.

Step-by-Step Methodology:

-

Neutralization: Transfer the crude fluorinated benzaldehyde to a separatory funnel. Wash with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution completely ceases.

-

Reasoning: The cessation of gas evolution is a self-validating endpoint confirming the complete neutralization of auto-oxidized fluorobenzoic acids.

-

-

Aqueous Wash & Drying: Wash the organic layer with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Reasoning: Removing residual water prevents high-temperature hydrolysis of the aldehyde during distillation.

-

-

Inhibition: Add 100–200 ppm of butylated hydroxytoluene (BHT) to the distillation flask containing the dried organic layer.

-

Reasoning: BHT acts as a radical scavenger, effectively inhibiting thermally induced polymerization during the heating phase.

-

-

Vacuum Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask using a heating mantle while stirring vigorously with a magnetic stir bar to prevent bumping.

-

Collection: Monitor the head temperature closely. Collect the fraction that distills at the expected reduced-pressure boiling point into a receiving flask cooled in an ice bath.

-

Reasoning: Immediate cooling of the distillate minimizes evaporation and prevents spontaneous re-polymerization of the purified monomer.

-

Applications in Amino Acid Engineering: Fluorinated Phenylalanines

Fluorinated phenylalanines (FPhe) are heavily utilized in therapeutic proteins and peptide-based vaccines to increase catabolic stability and probe protein structures via ¹⁹F NMR techniques[1]. The synthesis of these unnatural amino acids frequently utilizes fluorinated benzaldehydes as the primary electrophile.

The most robust synthetic route involves the Knoevenagel condensation of methyl isocyanoacetate with a fluorinated benzaldehyde derivative (e.g., m-fluorobenzaldehyde).

Workflow for the synthesis of fluorinated phenylalanines via Knoevenagel condensation.

Multicomponent Reactions: The Biginelli Condensation

Fluorinated benzaldehydes are critical inputs for the Biginelli condensation, a multicomponent reaction used to synthesize trifluorinated dihydro- and tetrahydropyrimidinones, which are potent antiproliferative agents[5].

Protocol 2: Yb(OTf)₃-Catalyzed Biginelli Condensation

Objective: Synthesis of trifluorinated dihydropyrimidinones using fluorinated benzaldehydes and benchtop ¹⁹F NMR monitoring[5].

Causality & Logic: Ytterbium(III) triflate (Yb(OTf)₃) is utilized as a water-tolerant Lewis acid. It effectively coordinates to the highly electron-deficient fluorinated benzaldehyde carbonyl, increasing its electrophilicity without being poisoned by the basic thiourea.

Step-by-Step Methodology:

-

Preparation: To a reaction vial equipped with a Teflon stir bar under a positive pressure nitrogen atmosphere, add ethyl 4,4,4-trifluoroacetoacetate (1.32 mmol).

-

Reasoning: The nitrogen atmosphere prevents unwanted oxidation of the highly reactive fluorinated benzaldehyde.

-

-

Catalyst & Reagent Addition: Add Yb(OTf)₃ (0.2 mmol) and thiourea (1.0 mmol).

-

Electrophile Addition: Introduce the substituted fluorinated benzaldehyde stock solution (1.0 mmol) in acetonitrile.

-

Reaction & Validation: Stir the mixture at 60 °C. Monitor the reaction progress by taking aliquots for benchtop ¹⁹F NMR (typically complete in 1–5 h).

-

Reasoning: ¹⁹F NMR acts as a self-validating monitoring system. The disappearance of the distinct aldehyde fluorine resonance (e.g., δ = −75.35 ppm) and the appearance of the cyclized product resonance confirm reaction completion without requiring complex chromatographic workup.

-

-

Workup: Upon completion, remove the acetonitrile under reduced pressure. Extract the crude mixture in ethyl acetate (2 × 25 mL) over brine, dry, and concentrate.

Mechanistically, the Biginelli condensation with fluorinated benzaldehydes can proceed via two divergent pathways depending on the initial nucleophilic attack, as illustrated below.

Divergent imine and enamine mechanistic pathways in the Biginelli condensation.

Quantitative Data Summary

To facilitate experimental design, the following table summarizes the quantitative metrics and key conditions for the primary reactions utilizing fluorinated benzaldehyde derivatives.

Table 1: Quantitative Reaction Metrics for Fluorinated Benzaldehyde Applications

| Synthesis Pathway | Key Reagents & Catalysts | Target Compound | Typical Yield | Key Reaction Conditions |

| Knoevenagel Condensation | Methyl isocyanoacetate, Cu(I), Base | Fluorinated Phenylalanines | 60–85% | Catalytic Cu(I), homogeneous hydrogenation[1] |

| Biginelli Condensation | Ethyl 4,4,4-trifluoroacetoacetate, Yb(OTf)₃ | Dihydropyrimidinones | Substrate dependent | 60 °C, N₂ atmosphere, 1–5 h[5] |

| Halogen Exchange (Halex) | Alkali metal fluoride, Tetramethylammonium chloride | 2,6-Difluorobenzaldehyde | 10–28% (distillation recovery) | Sulfolane solvent, 190 °C[3] |

| Photocatalyzed Fluorination | 1,2,4,5-tetracyanobenzene (TCB), Selectfluor | β-fluoro phenylalanine derivatives | 43–62% | Acetonitrile, LED light source (302/365 nm)[1] |

Conclusion

Fluorinated benzaldehyde derivatives are indispensable tools in the arsenal of medicinal chemists. Their unique electronic properties enable high-yielding multicomponent reactions and the synthesis of metabolically robust amino acids. By adhering to rigorous, self-validating purification and synthesis protocols, researchers can effectively harness the "fluorine effect" to drive the next generation of drug discovery.

References

-

Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry (via NIH PMC) URL: [Link]

-

Title: Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents Source: ACS Omega URL: [Link]

- Title: EP0347692B1 - Process for preparing fluor-substituted benzaldehydes Source: Google Patents URL

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. EP0347692B1 - Process for preparing fluor-substituted benzaldehydes - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Orthogonal Reactivity and Synthetic Utility of 2-(Methylthio)benzaldehyde Derivatives in Medicinal Chemistry

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-(Methylthio)benzaldehyde (CAS No. 7022-45-9) stands out as a highly versatile, orthogonal reagent[1]. Characterized by an electrophilic formyl group and a nucleophilic, easily oxidizable methylthio ether in an ortho-relationship, this compound provides precise regiocontrol for both transition-metal-catalyzed C-H activations and synergistic heterocyclizations[1].

This technical guide dissects the reactivity profile of 2-(methylthio)benzaldehyde, detailing the causality behind its synthetic pathways, quantitative performance metrics, and field-validated experimental protocols for pharmaceutical and material science applications.

Structural Dynamics & Reactivity Nodes

The synthetic power of 2-(methylthio)benzaldehyde lies in the electronic interplay between its two functional groups:

-

The Aldehyde Node (Electrophilic Center): Prone to standard carbonyl chemistry (imination, olefination, nucleophilic addition). However, its proximity to the thioether dramatically alters its behavior in the presence of transition metals.

-

The Methylthio Node (Nucleophilic/Directing Center): The sulfur atom acts as a soft Lewis base. It can undergo direct oxidation (to sulfoxides or sulfones), participate in S-dealkylation cascades, or serve as a potent directing group for transition metals (e.g., Rh, Pd), forcing the metal into close proximity with the adjacent formyl C-H bond.

Chelation-Assisted C-H Bond Activation

A landmark application of this compound's dual nature is the Rhodium-catalyzed synthesis of amides from aldehydes and azides. The -SMe group chelates the Rh(III) catalyst, directing it to insert into the formyl C-H bond, forming a stable 5-membered rhodacycle intermediate. This completely bypasses the need for harsh oxidative conditions typically required to convert aldehydes to amides.

Synergistic Heterocyclization

When derivatized into an oxime, 2-(methylthio)benzaldehyde becomes a prime precursor for 1,2-benzisothiazoles —a core pharmacophore in numerous atypical antipsychotic psychiatric drugs[2]. The cyclization is driven by halogenating agents (like thionyl chloride), which activate the oxime and trigger an intramolecular nucleophilic attack by the sulfur atom, followed by an S-demethylation event[2].

Reductive Dimerization for Semiconductors

Beyond pharmaceuticals, halogenated derivatives like 5-bromo-2-(methylthio)benzaldehyde undergo low-valent Titanium-mediated McMurry coupling to form stilbene derivatives. These are subsequently deprotected and cyclized to yield [1]benzothieno[3,2-b]benzothiophenes (BTBTs) , which are high-performance low-molecular-weight semiconductors used in organic thin-film transistors (OTFTs)[3].

Mechanistic Workflow

The following DOT diagram illustrates the mechanistic divergence of 2-(methylthio)benzaldehyde into three distinct, high-value synthetic pathways.

Mechanistic divergence of 2-(methylthio)benzaldehyde into key synthetic pathways.

Quantitative Reactivity Data

The table below summarizes the expected yields, conditions, and primary applications for the three primary reactivity pathways discussed above.

| Reaction Pathway | Key Reagents / Catalysts | Intermediate State | Typical Yield | Primary Application Focus |

| Amide Synthesis (C-H Activation) | [RhCp*Cl₂]₂, AgSbF₆, Aryl Azides | 5-Membered Rhodacycle | 85–95% | Pharmaceutical Intermediates |

| 1,2-Benzisothiazole Synthesis | NH₂OH·HCl, then SOCl₂ | 2-(Methylthio)benzaldehyde oxime | 80–90% | Psychiatric APIs (e.g., Ziprasidone) |

| BTBT Semiconductor Synthesis | TiCl₄ / Zn, then I₂ / CH₂Cl₂ | 3,8-Dibromo-stilbene derivative | 60–75% | Organic Thin-Film Transistors (OTFTs) |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail not just the procedural steps, but the underlying causality and self-validating indicators for each workflow.

Protocol A: Synthesis of 1,2-Benzisothiazole via Oxime Cyclization[3]

Objective: Construct the 1,2-benzisothiazole core through an activation-demethylation cascade.

-

Oxime Formation:

-

Step: Suspend 2-(methylthio)benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. Add sodium acetate (1.2 eq) and reflux for 2 hours.

-

Causality: The aldehyde is converted to an oxime, transforming an electrophilic carbonyl carbon into a nucleophilic nitrogen source, setting the stage for intramolecular ring closure.

-

-

Solvent Exchange & Activation:

-

Step: Extract the oxime intermediate into a halogenated hydrocarbon solvent (e.g., chlorobenzene).

-

-

Cyclization Cascade:

-

Step: Heat the solution to 110–115 °C. Dropwise add thionyl chloride (SOCl₂, 1.1 eq) under a nitrogen atmosphere.

-

Causality: SOCl₂ reacts with the oxime hydroxyl, converting it into an excellent leaving group. The ortho-methylthio sulfur atom performs an intramolecular nucleophilic attack on the nitrogen. The resulting sulfonium intermediate rapidly undergoes S-dealkylation (loss of the methyl group as methyl chloride) to restore aromaticity, yielding the 1,2-benzisothiazole ring.

-

Self-Validation: The reaction will aggressively evolve sulfur dioxide (SO₂) and methyl chloride (MeCl) gases. The cessation of gas bubbling is a reliable, visual indicator that the cyclization cascade is complete.

-

Protocol B: Rhodium-Catalyzed Amide Synthesis via Formyl C-H Activation[2]

Objective: Direct conversion of the aldehyde to an amide using an aryl azide, bypassing traditional oxidation/coupling reagents.

-

Catalyst Pre-Activation:

-

Step: In a Schlenk tube, combine [RhCp*Cl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) in 1,2-dichloroethane (DCE). Stir for 10 minutes.

-

Causality: AgSbF₆ abstracts the chloride ligands from the Rh complex, generating a highly active, cationic Rh(III) species with open coordination sites.

-

-

Substrate Coordination:

-

Step: Add 2-(methylthio)benzaldehyde (1.0 eq) to the active catalyst solution.

-

Causality: The soft Lewis basic -SMe group selectively coordinates to the Rh(III) center. This chelation geometrically forces the Rh atom into the formyl C-H bond, facilitating oxidative addition/insertion to form a metallacycle.

-

-

Azide Insertion & Extrusion:

-

Step: Add the desired aryl azide (1.2 eq) and heat the mixture to 80 °C for 12 hours.

-

Causality: The azide coordinates to the Rh center and inserts into the Rh-C bond. The thermodynamic driving force of the reaction is the extrusion of N₂, which collapses the intermediate to yield the amide and regenerate the catalyst.

-

Self-Validation: Volumetric monitoring of nitrogen gas (N₂) evolution strictly correlates with the reaction's conversion rate. A lack of gas evolution indicates catalyst poisoning or failed C-H activation.

-

References

- chem960.com - 2-(Methylthio)benzaldehyde (CAS No. 7022-45-9): A Comprehensive Overview.

- Google Patents - WO1996017834A1 - Processes for producing isothiazole derivatives.

- Sigma-Aldrich - 2-(Methylthio)benzaldehyde 90 7022-45-9 (Rhodium-catalyzed synthesis of amides).

- Google Patents - DE102011089572A1 - Low molecular weight semiconductor.

Sources

Advanced Nomenclature and Synthetic Utility of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde in Drug Discovery

Executive Summary

In modern medicinal chemistry, highly functionalized aromatic building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde is a specialized, multi-handle intermediate. Its unique substitution pattern—featuring an electrophilic aldehyde, a metabolically stabilizing fluorine atom, a sterically directing methyl group, and an oxidizable thioether—provides orthogonal reactivity sites for the synthesis of advanced Active Pharmaceutical Ingredients (APIs). This technical guide details the systematic nomenclature, physicochemical profiling, and validated synthetic workflows associated with this critical intermediate.

Chemical Identity and Systematic Nomenclature

Accurate nomenclature is the foundation of chemical database querying, patent filing, and regulatory compliance. The naming of this compound is governed by strict hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC) .

-

Causality of Naming Rules: The principal functional group dictates the parent structure's suffix. Because the formyl group (-CHO) holds higher priority than thioethers, halogens, or alkyl groups, the parent scaffold is designated as benzaldehyde . The carbon atom attached to the formyl group is assigned position C1. Ring numbering proceeds in the direction that yields the lowest possible locants for the remaining substituents. Consequently, the thioether is positioned at C2, the fluorine at C3, and the methyl group at C4.

-

Preferred vs. Traditional Terms: While the strictly systematic IUPAC prefix for the

group is "methylsulfanyl," the term "methylthio" is deeply entrenched in legacy literature and commercial catalogs .

Quantitative Chemical Identifiers

The following table summarizes the critical identifiers and physicochemical properties required for procurement and spectral analysis.

| Property | Value / Descriptor |

| Systematic IUPAC Name | 3-fluoro-4-methyl-2-(methylsulfanyl)benzaldehyde |

| Common Industry Synonyms | 3-Fluoro-4-methyl-2-(methylthio)benzaldehydeBenzaldehyde, 3-fluoro-4-methyl-2-(methylthio)- |

| CAS Registry Number | 2092780-89-5 |

| Molecular Formula | C9H9FOS |

| Molecular Weight | 184.23 g/mol |

| MDL Number | MFCD31382564 |

| InChIKey | WRZZYFSVQQRLKC-UHFFFAOYSA-N |

Structural & Physicochemical Profiling

The strategic placement of functional groups on the benzaldehyde core dictates its behavior in synthetic workflows:

-

Aldehyde (-CHO): Serves as a versatile electrophile for carbon-carbon bond formation (e.g., Knoevenagel condensations) or carbon-nitrogen bond formation (reductive amination).

-

Fluorine (-F): Positioned at C3, the highly electronegative fluorine atom modulates the pKa of adjacent functional groups and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at that specific aromatic position.

-

Methylthio (-SCH3): Acts as a latent leaving group or hydrogen-bond acceptor. It can be selectively oxidized to a sulfoxide (-S(O)CH3) or sulfone (-SO2CH3), drastically altering the electronic properties of the ring from electron-donating to strongly electron-withdrawing.

Synthetic Methodologies: Reductive Amination Workflow

Reductive amination is a cornerstone reaction in drug development for constructing secondary and tertiary amines. The following protocol outlines the conversion of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde into a secondary amine derivative using Sodium Triacetoxyborohydride (

Expert Rationale & Causality

is selected over Sodium Borohydride (Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equivalent of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS: 2092780-89-5) and 1.1 equivalents of the target primary amine in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere.

-

Imine Formation: Stir the mixture at room temperature for 2 hours.

-

Self-Validation Checkpoint: Prior to the addition of the reducing agent, analyze an aliquot via LC-MS. The disappearance of the starting material peak (

185.0

-

-

Reduction: Once imine formation is verified, add 1.5 equivalents of

portion-wise to control any mild exotherm. Stir at room temperature for 12 hours. -

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

. Causality: This neutralizes the acetic acid byproduct generated during the reduction, preventing the protonation and subsequent water-solubility of the newly formed amine product. Extract the aqueous layer three times with dichloromethane (DCM). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Reaction Pathway Visualization

The diagram below illustrates the divergent synthetic pathways accessible from the parent compound, demonstrating its utility as a multi-directional building block.

Fig 1: Divergent synthetic pathways of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde.

References

-

Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (Abdel-Magid, A. F., et al.) URL: [Link]

Methodological & Application

synthesis procedure for 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

Application Note: Synthesis and Process Optimization of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

Executive Summary

The synthesis of highly substituted aromatic building blocks, such as 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS: 2092780-89-5)[1], presents a significant regiochemical challenge due to the contiguous 1,2,3,4-tetrasubstitution pattern. This application note details a robust, three-step synthetic protocol starting from commercially available 3-fluoro-4-methylbenzaldehyde. By leveraging the principles of [2], this guide provides a scalable and regioselective pathway to install the methylthio ether moiety precisely at the C2 position.

Mechanistic Rationale & Retrosynthetic Strategy

Direct electrophilic aromatic substitution on 3-fluoro-4-methylbenzaldehyde is unviable due to competing directing effects and the deactivating nature of the aldehyde. Instead, we employ a DoM strategy.

The aldehyde is first masked as a 1,3-dioxolane acetal. This transformation serves a dual purpose: it protects the electrophilic carbonyl from nucleophilic attack by organolithium reagents, and it acts as a weak oxygen-based Directed Metalation Group (DMG). The regioselectivity of the subsequent lithiation is governed by the synergistic effects of the acetal DMG and the C3 fluorine atom. Fluorine is a powerful inductive electron-withdrawing group that significantly lowers the pKa of adjacent protons. The C2 proton, flanked by both the coordinating acetal and the acidifying fluorine, becomes the kinetically and thermodynamically favored site for deprotonation by a strong, sterically hindered base like sec-butyllithium.

Synthetic Workflow

Figure 1: Three-step synthetic workflow for 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde via DoM.

Step-by-Step Experimental Protocols

Phase 1: Electrophile Masking (Acetalization)

-

Causality: Acetal formation is an equilibrium process that releases water. To ensure complete conversion, the reaction is driven forward via Le Chatelier's principle by continuously removing water. Toluene is selected as the solvent because it forms a minimum-boiling azeotrope with water.

-

Procedure:

-

Charge a round-bottom flask with 3-fluoro-4-methylbenzaldehyde (1.0 eq) and dissolve in anhydrous toluene (0.5 M).

-

Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) ().

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux (110 °C) for 4–6 hours until water ceases to collect in the trap.

-

Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ to neutralize the catalyst, dry over Na₂SO₄, and concentrate in vacuo to yield 2-(3-fluoro-4-methylphenyl)-1,3-dioxolane.

-

Phase 2: Regioselective Lithiation & Sulfenylation

-

Causality: sec-Butyllithium is utilized instead of n-butyllithium because its increased steric bulk and basicity prevent undesired nucleophilic attack on the acetal or halogen-metal exchange. The reaction must be strictly maintained at -78 °C; at higher temperatures, the highly reactive ortho-lithiofluorobenzene intermediate can undergo elimination of LiF to form a highly reactive benzyne species, destroying the yield.

-

Procedure:

-

Dissolve the crude 2-(3-fluoro-4-methylphenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise add sec-butyllithium (1.4 M in cyclohexane, 1.1 eq) over 15 minutes. The solution may turn deep yellow/orange, indicating the formation of the lithiated species. Stir at -78 °C for 1 hour.

-

Dropwise add dimethyl disulfide (MeSSMe, 1.5 eq) as the electrophilic quench.

-

Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate to yield 2-(3-fluoro-4-methyl-2-(methylthio)phenyl)-1,3-dioxolane.

-

Phase 3: Acid-Catalyzed Deprotection

-

Causality: 1,3-dioxolanes are highly stable to basic conditions (surviving Phase 2) but rapidly hydrolyze under aqueous acidic conditions. THF is used as a water-miscible co-solvent to maintain a homogeneous reaction mixture, accelerating the hydrolysis kinetics.

-

Procedure:

-

Dissolve the sulfenylated intermediate (1.0 eq) in a 1:1 mixture of THF and 2M aqueous HCl.

-

Stir vigorously at room temperature (20–25 °C) for 2–3 hours.

-

Monitor via TLC (Hexanes/EtOAc 8:2). Upon complete consumption of the acetal, dilute with water and extract three times with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography (silica gel) to isolate pure 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde.

-

Quantitative Reaction Parameters

| Step | Reagent / Reactant | Equivalents | Temperature | Time | Expected Yield |

| 1. Protection | 3-Fluoro-4-methylbenzaldehyde | 1.0 | 110 °C (Reflux) | 4–6 h | >90% |

| Ethylene Glycol | 3.0 | ||||

| p-TsOH (Catalyst) | 0.05 | ||||

| 2. DoM & Quench | Acetal Intermediate | 1.0 | -78 °C to RT | 2.5 h | 75–85% |

| sec-Butyllithium | 1.1 | ||||

| Dimethyl disulfide (MeSSMe) | 1.5 | ||||

| 3. Deprotection | Sulfenylated Acetal | 1.0 | 20–25 °C (RT) | 2–3 h | >95% |

| 2M HCl (aq) | Excess (5.0) |

Self-Validating System (Analytical Tracking)

To ensure trustworthiness and process control, this workflow is designed as a self-validating system where success at each node can be definitively confirmed via routine ¹H NMR spectroscopy without requiring complex mass spectrometry.

-

Validation of Step 1: The sharp aldehyde proton singlet (~10.0 ppm) of the starting material completely disappears. A new acetal methine proton singlet appears at ~5.8 ppm, alongside a multiplet for the ethylene glycol backbone at ~4.0 ppm.

-

Validation of Step 2 (Critical Checkpoint): The aromatic C2 proton (which appears as a doublet/multiplet around 7.4–7.6 ppm in the protected intermediate) completely vanishes, confirming regioselective lithiation. A new sharp singlet integrating to 3 protons appears at ~2.4 ppm, confirming the successful installation of the -SCH₃ group.

-

Validation of Step 3: The acetal methine and ethylene glycol signals disappear. The aldehyde proton singlet returns, but is now shifted slightly downfield (~10.3–10.5 ppm) due to the anisotropic and electronic effects of the newly installed adjacent methylthio group.

References

-

Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Source: Chemical Reviews (1990), 90(6), 879-933. URL: [Link]

-

Title: Greene's Protective Groups in Organic Synthesis. Source: John Wiley & Sons (2006). URL: [Link]

Sources

using 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde as a pharmaceutical intermediate

Application Note: 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on highly functionalized aromatic building blocks to navigate complex structure-activity relationship (SAR) landscapes. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS: 2092780-89-5) [1] has emerged as a highly versatile intermediate in medicinal chemistry. This application note details the structural rationale for utilizing this specific scaffold, outlines validated synthetic workflows for its derivatization, and provides step-by-step protocols for integrating it into modern drug discovery pipelines.

Structural Rationale in Pharmacophore Design

The unique substitution pattern of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde offers precise control over both the physicochemical and pharmacokinetic profiles of derived drug candidates:

-

The 3-Fluoro Substituent: The incorporation of fluorine serves multiple strategic purposes. Fluorinated benzaldehydes are critical in synthesizing Active Pharmaceutical Ingredients (APIs) with enhanced metabolic stability[2]. Specifically, the fluorine atom at the 3-position sterically and electronically shields the adjacent 4-methyl group, mitigating rapid cytochrome P450-mediated benzylic oxidation—a common metabolic liability[3]. Furthermore, the highly electronegative fluorine lowers the pKa of proximal functional groups and can participate in orthogonal multipolar interactions with target proteins.

-

The 2-Methylthio (-SCH₃) Group: Thioethers are highly tunable moieties. The nucleophilicity of the sulfur atom allows for controlled oxidation to either a sulfoxide (-S(O)CH₃) or a sulfone (-SO₂CH₃)[4]. This transformation is a fundamental tool in drug design, as sulfoxides introduce a chiral center and act as hydrogen bond acceptors, while sulfones are strong electron-withdrawing groups that drastically alter the topological polar surface area (TPSA) and aqueous solubility[5].

-

The Aldehyde Handle: The formyl group provides a highly reactive electrophilic center for divergent syntheses, including reductive aminations to form basic amine pharmacophores, or Knoevenagel condensations to build extended conjugated systems.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this central intermediate, demonstrating its utility in generating diverse chemical libraries.

Divergent synthetic pathways of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde in drug discovery.

Quantitative Data: Optimization of Thioether Oxidation

The oxidation of the methylthio group must be carefully controlled to prevent over-oxidation when the sulfoxide is the desired target. The table below summarizes the optimized reaction parameters for achieving selective oxidation[5].

| Oxidant | Equivalents | Solvent | Temperature | Time | Major Product | Expected Yield (%) |

| m-CPBA | 1.05 | DCM | 0 °C | 2 h | Sulfoxide | >85% |

| m-CPBA | 2.50 | DCM | 0 °C to RT | 12 h | Sulfone | >90% |

| H₂O₂ (30% aq) | 1.20 | AcOH | RT | 4 h | Sulfoxide | ~75% |

| H₂O₂ (30% aq) | 3.00 | AcOH | 60 °C | 8 h | Sulfone | >80% |

Note: m-CPBA (meta-chloroperoxybenzoic acid) provides tighter kinetic control at low temperatures compared to aqueous hydrogen peroxide, making it the preferred reagent for selective sulfoxide formation.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and high-fidelity results.

Protocol A: Selective Reductive Amination of the Aldehyde

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of sodium borohydride (NaBH₄) because its increased steric bulk and electron-withdrawing acetate groups reduce its reducing power. This prevents the premature reduction of the aldehyde to an alcohol, allowing the intermediate imine/iminium ion to form fully before reduction occurs.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

-

Imine Formation: Stir the mixture at room temperature for 1 hour. Self-Validation: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine intermediate mass.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in three equal portions over 15 minutes to control the mild exotherm. Stir at room temperature for 12 hours.

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until effervescence ceases (validating the neutralization of acetic acid byproducts). Extract the aqueous layer with dichloromethane (3 × 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Controlled Oxidation to the Sulfone

Rationale: Complete oxidation to the sulfone requires an excess of oxidant and extended reaction times. m-CPBA is highly effective, but unreacted peroxy acid must be rigorously quenched to prevent downstream side reactions or safety hazards during concentration[5].

Step-by-Step Methodology:

-

Preparation: Dissolve the thioether substrate (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM) (15 mL) and cool to 0 °C using an ice-water bath.

-

Oxidant Addition: In a separate vial, dissolve m-CPBA (77% max purity, 2.5 eq, 2.5 mmol) in DCM (5 mL). Add this solution dropwise to the reaction flask over 20 minutes to prevent localized heating.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation: Monitor via TLC (typically 3:1 Hexanes:EtOAc). The starting material (Rf ~0.6) will disappear, transitioning first to a highly polar sulfoxide intermediate (Rf ~0.1), which will eventually convert entirely to the moderately polar sulfone (Rf ~0.35).

-

Quench (Critical Step): Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) and stir vigorously for 15 minutes. Self-Validation: Spot the aqueous layer onto starch-iodide paper; a lack of blue/black color confirms the complete destruction of residual peroxides.

-

Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to remove m-chlorobenzoic acid, followed by brine (15 mL). Dry over MgSO₄, filter, and concentrate to yield the sulfone derivative.

References

-

Archive Market Research. "Fluorinated Benzaldehyde 2026 Trends and Forecasts 2033: Analyzing Growth Opportunities." Retrieved from: [Link]

-

National Institutes of Health (PMC). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Retrieved from: [Link]

-

National Institutes of Health (PMC). "Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery." Retrieved from: [Link]

Sources

- 1. CAS 2092780-89-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. archivemarketresearch.com [archivemarketresearch.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

reductive amination protocols using 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

An Application Guide to Reductive Amination Protocols Utilizing 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction class is paramount in the field of drug discovery and development, where the synthesis of structurally diverse primary, secondary, and tertiary amines is a frequent necessity.[2][3] The process elegantly transforms a carbonyl group, such as an aldehyde or ketone, into an amine through an intermediate imine or iminium ion, which is subsequently reduced in situ.[1][4]

This application note provides a detailed guide to the reductive amination of a specific and functionally rich substrate: 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde. We will explore the mechanistic underpinnings of the reaction, compare common and effective protocols, and provide step-by-step methodologies tailored for researchers and drug development professionals. The causality behind experimental choices, from reagent selection to reaction conditions, is emphasized to ensure both scientific integrity and successful experimental outcomes.

Substrate Profile: 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

The selected aldehyde is a highly functionalized aromatic ring, presenting unique considerations for reaction design.

-

Structure:

-

Reactivity Considerations:

-

Aldehyde Group: The primary site of reaction, susceptible to nucleophilic attack by an amine.

-

Fluoro Group: An electron-withdrawing group that can activate the aldehyde carbonyl towards nucleophilic attack.

-

Methyl Group: An electron-donating group.

-

Methylthio Group (-SCH₃): This ortho-substituent can exert moderate steric hindrance, potentially influencing the rate of imine formation. The sulfur atom is also a divalent sulfur-containing compound, which is generally tolerated by borohydride reagents but can be sensitive to certain metal catalysts.[6]

-

The Mechanism: A Two-Step Cascade

The reductive amination proceeds via a sequential, often one-pot, process. The efficiency of this reaction hinges on controlling the equilibrium of the first step and selecting a reducing agent that acts preferentially on the intermediate formed.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions (typically pH 4-6), the hemiaminal readily dehydrates to form a C=N double bond, yielding an imine (from primary amines) or an iminium ion (from secondary amines).[1][4][7] The acid catalyst protonates the hemiaminal's hydroxyl group, turning it into a good leaving group (water).[8]

-

Reduction: A hydride-based reducing agent or catalytic hydrogenation is then used to reduce the imine or iminium ion to the final amine product. A key aspect of a successful one-pot protocol is the choice of a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.[6]

Caption: The two-stage mechanism of reductive amination.

Protocol Design: Reagent Selection and Rationale

The choice of reducing agent is critical and dictates the reaction conditions, scope, and potential for side reactions.

| Reducing Agent | Typical Solvents | Key Advantages | Disadvantages & Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[9][10] | Mild and highly selective for imines over carbonyls.[1][9] Allows for a convenient one-pot procedure.[9] Less toxic than NaBH₃CN.[3] Tolerates many functional groups.[6][9] | Stoichiometric borate waste is produced. Can be slower with sterically hindered substrates.[10] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective and widely used. Stable in protic solvents at mildly acidic pH.[6] Selectively reduces imines at pH 6-8.[6] | Highly toxic.[6] Reactions can be sluggish.[6] May result in cyanide contamination in the product.[6][11] |

| Catalytic Hydrogenation (H₂/Pd/C, PtO₂, Ra-Ni) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" method with water as the only byproduct.[12] Economical and scalable.[6] Avoids borate waste. | Requires specialized hydrogenation equipment (pressure vessel). Catalyst can be pyrophoric.[12] May reduce other functional groups (e.g., C-C multiple bonds, nitro groups).[6] |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is often the first choice for its reliability, mild conditions, and high selectivity, making it ideal for complex substrates like 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde.[3][10]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde | 2092780-89-5 [sigmaaldrich.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydrogen/Metal Catalysts (Precious and Base Metal) - Wordpress [reagents.acsgcipr.org]

Application Note: Chemoselective Oxidation of the Methylthio Group in 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

Executive Summary

The compound 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS: 2092780-89-5)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors and novel heterocyclic scaffolds. Modulating the oxidation state of the methylthio (-SCH₃) group to either a sulfoxide (-S(O)CH₃) or a sulfone (-SO₂CH₃) is a critical synthetic transformation. This modification drastically alters the molecule's hydrogen-bonding capacity, lipophilicity, and the leaving-group ability of the sulfur moiety.

The primary synthetic challenge in this transformation is chemoselectivity : the thioether must be oxidized without triggering the Baeyer-Villiger oxidation of the adjacent aldehyde (-CHO) to a carboxylic acid or formate ester. This application note provides field-proven, self-validating methodologies to achieve precise control over the sulfur oxidation state.

Mechanistic Insights & Causality (E-E-A-T)

The successful chemoselective oxidation of a thioether in the presence of an aldehyde relies on the distinct electronic properties of the two functional groups:

-

Nucleophilicity vs. Electrophilicity: The sulfur atom in a thioether is highly polarizable and nucleophilic, making it highly susceptible to electrophilic oxygen transfer from peracids (like mCPBA) or activated peroxides. Conversely, the aldehyde carbonyl is electrophilic. While aldehydes can undergo Baeyer-Villiger oxidation in the presence of peracids, this requires a nucleophilic attack by the peracid onto the carbonyl carbon followed by a migratory rearrangement—a process that is kinetically much slower than sulfur oxidation at ambient or sub-ambient temperatures.

-

Electronic Effects of the Aromatic Ring: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I), slightly dampening the nucleophilicity of the adjacent sulfur atom compared to an unsubstituted thioanisole. However, the sulfur remains vastly more reactive than the aldehyde.

-

Controlling the Oxidation State (Sulfoxide vs. Sulfone):

-

Sulfoxide (-S=O): Stopping at the sulfoxide requires either strict stoichiometric control (1.05 equivalents of oxidant at 0 °C) or the use of a chemoselective solvent system. The H₂O₂/HFIP (hexafluoroisopropanol) system is superior for this [2]. HFIP acts as a strong hydrogen-bond donor, activating the H₂O₂ for rapid sulfide oxidation while simultaneously hydrogen-bonding to the newly formed sulfoxide, sterically and electronically shielding it from over-oxidation to the sulfone.

-

Sulfone (-SO₂): The second oxidation step (sulfoxide to sulfone) is slower because the sulfoxide sulfur is electron-deficient. Driving this reaction to completion requires a strong electrophilic oxidant in excess (e.g., 2.5+ equivalents of mCPBA) and extended reaction times at room temperature [3].

-

Reaction Optimization Data

The following table summarizes the quantitative parameters for achieving the desired oxidation state while preserving the aldehyde.

| Oxidant System | Equivalents | Solvent | Temp (°C) | Primary Product | Chemoselectivity & Mechanistic Notes |

| H₂O₂ / HFIP | 1.1 - 1.2 | HFIP | 25 | Sulfoxide | Excellent; HFIP stabilizes the sulfoxide against over-oxidation. |

| mCPBA | 1.0 - 1.05 | DCM | 0 | Sulfoxide | Good; requires strict temperature and stoichiometric control. |

| mCPBA | 2.5 - 3.0 | DCM | 25 | Sulfone | Excellent; complete conversion to sulfone; aldehyde remains intact. |

| Oxone® | 1.5 - 2.0 | MeOH/H₂O | 25 | Sulfone | Good; however, aqueous conditions may cause solubility issues. |

Reaction Workflow & Logical Relationships

Fig 1: Chemoselective oxidation pathways of 2-(methylthio)benzaldehyde derivatives.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of the Sulfoxide Derivative

This protocol utilizes the H₂O₂/HFIP system to guarantee high chemoselectivity and prevent over-oxidation to the sulfone.

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (1.0 mmol, ~184 mg) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 5.0 mL).

-

Oxidant Addition: Add 30% aqueous H₂O₂ (1.1 mmol, ~113 µL) dropwise at room temperature (25 °C).

-

In-Process Monitoring: Stir the reaction mixture at room temperature. Monitor the progress via TLC (Hexanes/EtOAc 3:1, UV detection at 254 nm). The starting thioether will be consumed within 1–2 hours, yielding a significantly more polar sulfoxide spot.

-

Quenching (Critical Step): Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 5 mL).

-

Causality: Thiosulfate instantly reduces any unreacted H₂O₂. If this step is omitted, the concentration of H₂O₂ during solvent evaporation will spike, driving uncontrolled over-oxidation to the sulfone.

-

-

Extraction: Dilute the mixture with ethyl acetate (15 mL) and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 × 10 mL).

-

Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically >95% pure. If necessary, purify via flash column chromatography to afford pure 3-Fluoro-4-methyl-2-(methylsulfinyl)benzaldehyde.

Protocol B: Chemoselective Synthesis of the Sulfone Derivative

This protocol utilizes an excess of mCPBA to drive the sulfur to its highest oxidation state while leaving the aldehyde intact.

-

Reaction Setup: Dissolve 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (1.0 mmol, ~184 mg) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C using an ice-water bath.

-

Oxidant Addition: Slowly add mCPBA (77% purity, 2.5 mmol, ~560 mg) in small portions to manage the mild exotherm.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by TLC or LC-MS until both the starting material and the intermediate sulfoxide are completely consumed.

-

Quenching: Cool the mixture back to 0 °C and add saturated aqueous Na₂S₂O₃ (10 mL) to destroy the excess peracid.

-

Neutralization (Critical Step): Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes.

-

Causality: The active oxidant (mCPBA) is reduced to m-chlorobenzoic acid (m-CBA, pKa ~3.8) during the reaction. The NaHCO₃ wash deprotonates this byproduct, partitioning the highly water-soluble sodium m-chlorobenzoate entirely into the aqueous phase, effectively self-purifying the organic layer.

-

-

Extraction & Drying: Separate the organic layer, extract the aqueous phase with DCM (2 × 10 mL), wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Triturate the crude solid with cold diethyl ether or purify via recrystallization to yield pure 3-Fluoro-4-methyl-2-(methylsulfonyl)benzaldehyde.

References

-

Riddell, A. B., et al. (2023). Evaluation of H₂O₂/HFIP as a convenient sulfoxidation reagent for boronate containing thioethers. Canadian Journal of Chemistry. Retrieved from:[Link]

-

Beteau, A., et al. (2023). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions. PubMed Central (PMC). Retrieved from:[Link]

Application Note: Chemoselective Catalytic Hydrogenation of Fluorinated Benzaldehydes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst selection, and self-validating experimental protocols for the suppression of hydrodefluorination.

Executive Summary & The Hydrodefluorination Challenge